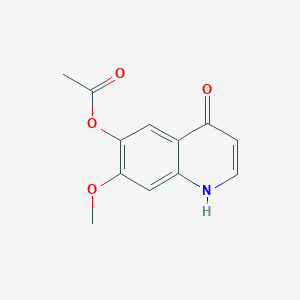

4-Hydroxy-7-methoxy-6-quinolyl Acetate

Description

BenchChem offers high-quality 4-Hydroxy-7-methoxy-6-quinolyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methoxy-6-quinolyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(7-methoxy-4-oxo-1H-quinolin-6-yl) acetate |

InChI |

InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15) |

InChI Key |

WVIGEWQUXADQCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Executive Summary

This technical guide provides an in-depth analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate , a specialized heterocyclic intermediate critical in the synthesis of tyrosine kinase inhibitors (TKIs) such as Cabozantinib and Lenvatinib derivatives. Unlike standard catalog listings, this document focuses on the compound's structural duality (tautomerism), selective protection strategies during synthesis, and its role as a regiochemically defined scaffold for drug development.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of this compound relies on understanding the distinction between its nominal "hydroxy" nomenclature and its actual tautomeric state in solution.

Core Specifications

| Property | Value |

| Chemical Name | 4-Hydroxy-7-methoxy-6-quinolyl Acetate |

| IUPAC Systematic Name | (4-oxo-7-methoxy-1,4-dihydroquinolin-6-yl) acetate |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| CAS Registry Number | Not widely assigned (Catalog ref: SY292598) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |

Structural Tautomerism

While the name implies a 4-hydroxyquinoline, the compound exists predominantly as the 4-quinolone (4-oxo) tautomer in the solid state and polar solvents. This distinction is critical for reactivity: the oxygen at position 4 is carbonyl-like (unreactive to mild acetylation), while the oxygen at position 6 is phenolic (highly reactive).

Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure, directing selective acetylation to the 6-position.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate is a strategic "masking" operation. In complex TKI synthesis, the 6-hydroxy group must be protected to prevent side reactions during the subsequent chlorination of the 4-position.

Retrosynthetic Logic

-

Target: 4-Chloro-7-methoxy-6-quinolyl acetate (Cabozantinib intermediate precursor).[1][2]

-

Challenge: Chlorinating the 4-position with POCl₃ requires a free 4-oxo group, but a free 6-phenol would also react or polymerize.

-

Solution: Selectively acetylate the 6-phenol. The 4-oxo group, being part of a vinylogous amide system, resists acetylation under mild conditions.

Experimental Protocol: Selective Acetylation

Note: This protocol is derived from standard quinoline chemistry adapted for regioselectivity.

Reagents:

-

Substrate: 4,6-Dihydroxy-7-methoxyquinoline (derived from 3-hydroxy-4-methoxyaniline via Gould-Jacobs reaction).

-

Acylating Agent: Acetic Anhydride (Ac₂O).

-

Base/Solvent: Pyridine (catalytic) in Dichloromethane (DCM) or neat Acetic Acid.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of 4,6-dihydroxy-7-methoxyquinoline in dry DCM. Add 1.5 eq of Pyridine.

-

Addition: Cool to 0°C. Dropwise add 1.1 eq of Acetic Anhydride. The stoichiometry is crucial to avoid O-acetylation at the 4-position (which leads to the unstable 4-acetoxy quinoline).

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9). The 6-acetate forms faster due to the nucleophilicity of the phenolate anion.

-

Workup: Quench with ice water. The product often precipitates directly due to lower solubility of the ester compared to the diol. Filter and wash with cold ether.

-

Purification: Recrystallization from Ethanol/DMF.

Figure 2: Regioselective synthesis pathway exploiting the reactivity difference between the 6-phenol and 4-quinolone oxygen.

Part 3: Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This data differentiates the product from its regioisomers (e.g., 7-acetoxy-6-methoxy).

Predicted 1H-NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |

| Acetate | 2.28 - 2.32 | Singlet (3H) | Characteristic methyl ester signal. |

| Methoxy | 3.85 - 3.90 | Singlet (3H) | 7-OMe group (electron-donating). |

| H-3 | 5.90 - 6.05 | Doublet/Singlet | Characteristic of 4-quinolone ring system (beta-proton). |

| H-5 | 7.40 - 7.50 | Singlet | Para to methoxy, shielded by 4-oxo. |

| H-8 | 7.10 - 7.20 | Singlet | Ortho to methoxy. |

| H-2 | 7.80 - 8.00 | Doublet | Alpha-proton of the pyridone ring. |

| NH/OH | 11.5 - 12.5 | Broad Singlet | Exchangeable proton (indicates 4-quinolone tautomer). |

Mass Spectrometry (ESI+)

-

Parent Ion [M+H]⁺: 234.22 m/z.

-

Fragmentation Pattern:

-

Loss of Acetyl group (-42 Da)

Peak at ~192 m/z (4,6-dihydroxy-7-methoxyquinoline). -

This fragmentation confirms the presence of the labile ester bond.

-

Part 4: Pharmaceutical Applications

This compound serves as a pivotal "switch" intermediate.

-

Chlorination Precursor: It is reacted with phosphorus oxychloride (POCl₃) to generate 4-Chloro-7-methoxy-6-quinolyl acetate . The acetate group survives these harsh acidic conditions, protecting the 6-oxygen.

-

Coupling Reactions: The 4-chloro derivative undergoes S_NAr reactions with anilines (e.g., 4-fluoroaniline).

-

Deprotection: Finally, the acetate is hydrolyzed (using NH₄OH or mild base) to reveal the free hydroxyl group, yielding the active pharmacophore found in drugs like Cabozantinib (which requires a free phenol for further functionalization or binding).

References

-

Accela ChemBio Inc. (2023).[1][2] Product Datasheet: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (SY292598).[1][3][2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cabozantinib Intermediates. Retrieved from

-

Talati, K., & Rajendran, S. (2025). "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega, 10(48), 59736–59743. Retrieved from

-

Google Patents. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline (CN106008336A). Retrieved from

Sources

- 1. 205448-73-3,4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxyphenyl Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,(3R,8S,9S,10R,13R,14S,17R)-3-Bromo-10,13-dimethyl-17-[(R)-6-methyl-2-heptanyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. N/A,(3R,8S,9S,10R,13R,14S,17R)-3-Bromo-10,13-dimethyl-17-[(R)-6-methyl-2-heptanyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Comparative Analysis of Fluorogenic Esterase Substrates: The Established Standard vs. a Novel Scaffold

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Sensitivity and Precision in Enzyme Assays

In the landscape of drug discovery and fundamental biological research, the accurate measurement of enzyme activity is paramount. Esterases, a diverse class of hydrolase enzymes, are critical players in pathophysiology and are significant targets for therapeutic intervention. The development of fluorogenic substrates has revolutionized our ability to probe esterase activity, offering a sensitive, real-time window into cellular and biochemical processes. The ideal substrate is a silent partner in the experiment; it should be chemically stable, non-fluorescent, and specific, only revealing its presence with a bright, quantifiable signal upon enzymatic action.

The Molecules: A Tale of Two Cores

At the heart of any fluorogenic assay is the chemical structure of the substrate. The choice of the core fluorophore dictates the assay's fundamental parameters, from its optical properties to its behavior in complex biological systems.

4-Methylumbelliferyl Acetate (4-MUA): The Workhorse of Esterase Assays

4-MUA is a derivative of coumarin, a chemical scaffold that has been a mainstay in biochemical research for decades.[1] It is a simple, effective, and commercially available substrate used to assay a wide variety of hydrolases, particularly esterases.[2][3][4] The non-fluorescent acetate ester is readily cleaved by intracellular and purified esterases to release the highly fluorescent product, 4-methylumbelliferone (4-MU), also known as hymecromone.[5]

4-Hydroxy-7-methoxy-6-quinolyl Acetate: A Novel Quinoline-Based Probe

The quinoline ring system is a versatile pharmacophore found in numerous pharmaceuticals, including antimalarials and kinase inhibitors.[6] Its application as a fluorogenic core offers the potential for distinct spectral properties. 4-Hydroxy-7-methoxy-6-quinolyl Acetate is built upon the 4-hydroxy-7-methoxyquinoline scaffold. While this specific acetate derivative is not as widely documented in standard assay literature as 4-MUA, its parent structure is a known synthetic intermediate.[7] Evaluating this novel substrate against the established 4-MUA provides a framework for understanding the critical process of assay validation and optimization.

Core Properties at a Glance

The fundamental characteristics of a fluorogenic substrate and its resulting fluorophore are the primary determinants of its suitability for a given application.

| Property | 4-Methylumbelliferyl Acetate (4-MUA) | 4-Hydroxy-7-methoxy-6-quinolyl Acetate |

| Parent Core | Coumarin | Quinoline |

| Molecular Formula | C₁₂H₁₀O₄[1] | C₁₂H₁₁NO₃ |

| Molecular Weight | 218.20 g/mol [1] | 217.22 g/mol |

| Fluorophore Product | 4-Methylumbelliferone (4-MU) | 4-Hydroxy-7-methoxy-6-quinolinol |

| Excitation (λex) | ~365 nm[8][9] | Inferred from quinoline derivatives: ~340-360 nm |

| Emission (λem) | ~445 nm (Blue)[8][9] | Inferred from quinoline derivatives: ~450-500 nm |

| Fluorophore pKa | ~7.8[10] | Inferred: Likely lower than 4-MU |

| Solubility | Soluble in DMSO, DMF, Acetone[3][4] | Presumed soluble in organic solvents like DMSO |

Mechanism of Action: The Enzymatic Switch

The utility of these molecules hinges on a simple yet elegant mechanism: the enzymatic conversion from a non-fluorescent to a fluorescent state. This "off-to-on" switch provides a direct and proportional signal to the rate of enzyme activity.

Esterases catalyze the hydrolysis of the ester bond on the substrate, releasing the acetate group and the parent fluorophore. The non-fluorescent nature of the acetylated substrate is due to the ester linkage preventing the extended π-electron system of the core ring from achieving the resonant state required for fluorescence. Upon cleavage, the de-protonation of the newly freed hydroxyl group at physiological or alkaline pH creates a phenolate or analogous resonant structure, which is highly fluorescent.

Caption: General workflow of esterase-mediated fluorescence.

A critical consideration, often overlooked, is the pH dependence of the resulting signal. The fluorescence of the product is directly tied to the protonation state of its hydroxyl group. This is a crucial experimental parameter that must be controlled.

The Challenge of pH: A Key Differentiator

-

4-Methylumbelliferone (4-MU): The product of 4-MUA hydrolysis has a pKa of approximately 7.8.[10] This presents a significant practical challenge: most biological reactions occur at a physiological pH of ~7.4, where a substantial fraction of the 4-MU product will be in its protonated, less fluorescent form. To achieve maximum, stable fluorescence, the reaction must often be stopped by adding a buffer with a high pH (>9.0). This makes 4-MUA less suitable for continuous, real-time assays of enzyme activity under physiological conditions.[10]

-

4-Hydroxy-7-methoxy-6-quinolinol: While data for this specific molecule is sparse, substituted quinolinols can have lower pKa values compared to coumarins. A lower pKa (e.g., <7.0) would be a distinct advantage, allowing the fluorophore to exist predominantly in its fluorescent, deprotonated state at neutral pH. This would make the quinoline-based substrate far more amenable to continuous kinetic assays without the need for pH adjustment.

Experimental Design & Protocols: From Theory to the Bench

As a Senior Application Scientist, my directive is to provide protocols that are not just a series of steps but a self-validating system. We must anticipate variables and build in controls to ensure our data is trustworthy.

Core Workflow: In Vitro Esterase Activity Assay

This protocol is designed for measuring esterase activity in purified enzyme preparations or cell lysates. The key principle is to measure the rate of fluorescent product formation over time.

Caption: Workflow for a fluorogenic in vitro esterase assay.

Detailed Protocol: Esterase Activity using 4-MUA

Objective: To quantify esterase activity in a sample.

Materials:

-

4-Methylumbelliferyl Acetate (4-MUA), 10 mM stock in DMSO.

-

4-Methylumbelliferone (4-MU), 1 mM stock in DMSO for standard curve.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Stop Buffer: 0.2 M Sodium Carbonate, pH ~10.5.[11]

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader.

Methodology:

-

Standard Curve Preparation:

-

Causality: A standard curve is essential to convert arbitrary fluorescence units (RFU) into a specific amount of product (pmol or nmol). This is the foundation of a quantitative assay.[8]

-

a. Serially dilute the 1 mM 4-MU stock in Assay Buffer to create standards ranging from 0 to 50 µM.

-

b. Add 100 µL of each standard to wells of the microplate.

-

c. Add 100 µL of Stop Buffer to each standard well. The high pH ensures maximum and stable fluorescence.

-

-

Enzyme Reaction:

-

a. Dilute your enzyme or cell lysate to several concentrations in ice-cold Assay Buffer. Include a "no-enzyme" control well containing only Assay Buffer.

-

Causality: Testing several dilutions ensures that the measured activity falls within the linear range of the assay and is not limited by substrate depletion or product inhibition.

-

b. Add 50 µL of each enzyme dilution to triplicate wells.

-

c. Prepare a substrate working solution by diluting the 10 mM 4-MUA stock into Assay Buffer to a final concentration of 200 µM (for a 100 µM final concentration in the well).

-

d. Initiate the reaction by adding 50 µL of the substrate working solution to all wells, including the no-enzyme control.

-

-

Incubation and Measurement:

-

Endpoint: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time should be optimized to ensure the reaction is still in the linear phase. Stop the reaction by adding 100 µL of Stop Buffer.

-

Kinetic: Place the plate immediately into a pre-warmed (37°C) plate reader. Measure fluorescence every 60 seconds for 30-60 minutes.

-

Causality: A kinetic assay is superior as it directly measures the initial reaction velocity (V₀) and can reveal non-linear reaction kinetics that would be missed in an endpoint assay.

-

d. Read the plate at Ex: 365 nm / Em: 445 nm.

-

-

Data Analysis:

-

a. Subtract the fluorescence from the "no-enzyme" control from all experimental wells.

-

Causality: This step corrects for background fluorescence and spontaneous substrate hydrolysis, a common issue with ester substrates.[12]

-

b. For the kinetic assay, determine the slope of the linear portion of the RFU vs. time plot (RFU/min).

-

c. Use the standard curve to convert the RFU or RFU/min into pmol of 4-MU or pmol/min.

-

d. Normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

-

Protocol Adaptation for 4-Hydroxy-7-methoxy-6-quinolyl Acetate

When validating a novel substrate, the above protocol serves as a template, but key parameters must be empirically determined.

-

Determine Optimal Spectra: Scan the excitation and emission spectra of the hydrolyzed product (4-Hydroxy-7-methoxy-6-quinolinol) to find the true fluorescence maxima. Do not rely solely on theoretical values.

-

Assess pH Profile: Perform the enzymatic reaction in a series of buffers ranging from pH 5 to 10. Measure the endpoint fluorescence to determine the optimal pH for the signal. This will reveal if a "stop" solution is necessary or if the assay can be run continuously at physiological pH.

-

Determine Enzyme Kinetics (Km and Vmax): Perform the assay with a fixed amount of enzyme and varying concentrations of the new substrate. Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation. This is critical for comparing its efficiency to 4-MUA.

Visualization of Cellular Viability

A major application of these substrates is in assessing cell health. The principle is that viable cells maintain intact membranes and active intracellular esterases. A cell-permeant, non-fluorescent substrate diffuses into the cell and is cleaved into a fluorescent product that, ideally, is trapped inside.

Caption: Principle of esterase-based cell viability assays.

Comparative Suitability for Live-Cell Imaging

-

4-MUA: While cell-permeant, its utility is limited. The fluorescent product, 4-MU, is not well-retained and can leak from viable cells, leading to an underestimation of viability.[13] For this reason, substrates like Calcein AM, whose product is more polar and better retained, are generally preferred for cell viability.[13]

-

4-Hydroxy-7-methoxy-6-quinolyl Acetate: The cellular retention of its fluorescent product is a critical unknown. This property would need to be rigorously tested. If the quinolinol product is more polar or charged at physiological pH than 4-MU, it could offer superior intracellular retention, representing a significant advantage.

Conclusion: A Scientist's Perspective on Substrate Selection

The choice between an established standard and a novel reagent is a classic research dilemma. This guide has illuminated the key parameters that must inform this decision.

| Feature | 4-Methylumbelliferyl Acetate (4-MUA) | 4-Hydroxy-7-methoxy-6-quinolyl Acetate |

| Maturity | Established & Well-Characterized: Extensive literature, predictable behavior.[2][5][14] | Novel & Exploratory: Requires extensive in-house validation. |

| Assay Type | Ideal for Endpoint Assays: High pH stop buffer required for maximal signal.[10] | Potential for Continuous Assays: If pKa is <7, allows for real-time kinetic measurement at physiological pH. |

| Signal pH | Highly pH-Dependent (pKa ~7.8): A significant constraint for live-cell or physiological assays.[10] | Unknown (Hypothesized Advantage): Must be determined experimentally. |

| Cell Viability | Sub-optimal: Product leakage from viable cells can compromise data.[13] | Unknown (Potential Advantage): Cellular retention of the product is a key parameter to validate. |

| Availability | High: Readily available from numerous commercial suppliers. | Low/Custom Synthesis: May not be commercially available as a standard reagent. |

Final Recommendation:

4-Methylumbelliferyl Acetate remains a reliable and cost-effective choice for standard, endpoint measurements of esterase activity in cell lysates and purified systems, provided its pH limitations are respected and controlled for.

4-Hydroxy-7-methoxy-6-quinolyl Acetate represents an opportunity for methods development. Its primary theoretical advantage lies in the potential for a lower pKa, which would enable robust, continuous kinetic assays under physiological conditions. Researchers considering such a novel probe must commit to a thorough validation process, characterizing its spectral properties, pH dependence, enzyme kinetics, and performance in cell-based applications. While a greater upfront investment, the development of a superior reagent with favorable properties could unlock new experimental possibilities and provide more physiologically relevant data.

References

- A Researcher's Guide to Fluorogenic Substrates for Esterase Activity. (n.d.). Benchchem.

- 4-Methylumbelliferyl acetate. (n.d.). Chem-Impex.

-

Tholen, M., et al. (2012). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

-

Tallman, K. A., & Beatty, K. E. (2014). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ACS Chemical Biology. Retrieved February 12, 2026, from [Link]

- 4-Methylumbelliferyl acetate. (n.d.). CymitQuimica.

-

PubChem. (n.d.). 4-methylumbelliferyl acetate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Ferreira, P. M., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules. Retrieved February 12, 2026, from [Link]

- Esterase substrates for cell viability studies—Table 15.1. (n.d.). Thermo Fisher Scientific.

- A Quantifluor™-ST Fluorometer Method for 4-methylumbelliferone Application Note. (n.d.). Promega.

-

4-Methylumbelliferyl acetate. (n.d.). Glycosynth. Retrieved February 12, 2026, from [Link]

- 4-methylumbelliferone Application Protocol. (n.d.). Turner BioSystems.

-

Szweda, R., et al. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Facile Anomer-oriented Syntheses of 4-Methylumbelliferyl Sialic Acid Glycosides. (2021). Chemistry – A European Journal. Retrieved February 12, 2026, from [Link]

-

Mustafa, Y. F., et al. (2020). Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. Systematic Reviews in Pharmacy. Retrieved February 12, 2026, from [Link]

-

Methylumbelliferyl-acetate deacetylase. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Kakizaki, I., et al. (2019). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

- A Technical Guide to the Biological Activities of 4-Methylumbelliferone Derivatives. (n.d.). Benchchem.

-

Gee, K. R., et al. (1999). A fluorogenic substrate for the continuous assaying of aryl sulfatases. Analytical Biochemistry. Retrieved February 12, 2026, from [Link]

-

The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice. (2016). Clinical & Experimental Immunology. Retrieved February 12, 2026, from [Link]

-

A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments. (1992). Applied and Environmental Microbiology. Retrieved February 12, 2026, from [Link]

- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.).

-

Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity. (2015). Chinese Science Bulletin. Retrieved February 12, 2026, from [Link]

-

Comparison of esterase activity towards 4-methylumbelliferyl... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2017). ACS Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved February 12, 2026, from [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved February 12, 2026, from [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). Arkivoc. Retrieved February 12, 2026, from [Link]

-

4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. (2020). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

Sources

- 1. 4-Methylumbelliferyl acetate | C12H10O4 | CID 366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methylumbelliferyl acetate | CAS 2747-05-9 | Chemodex | Biomol.com [biomol.com]

- 4. Glycosynth - 4-Methylumbelliferyl acetate [glycosynth.co.uk]

- 5. CAS 2747-05-9: 4-Methylumbelliferyl acetate | CymitQuimica [cymitquimica.com]

- 6. 4-Hydroxy-7-methoxyquinoline-6-carboxamide | 417724-81-3 | Benchchem [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. promega.com [promega.com]

- 9. 4-Methylumbelliferyl acetate - CAS-Number 2747-05-9 - Order from Chemodex [chemodex.com]

- 10. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

- 12. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Methylumbelliferyl-acetate deacetylase - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility Profile and Handling of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

[1]

Executive Summary

This technical guide details the physicochemical behavior, solubility limits, and handling protocols for 4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW: 233.22 g/mol ).[1] Often utilized as a fluorogenic intermediate or esterase substrate precursor, this compound presents specific challenges regarding hydrolytic stability and aqueous solubility.[1]

Effective utilization requires a strict solvent strategy: anhydrous DMSO for stock solutions to maintain ester integrity, and controlled dilution into aqueous buffers to prevent precipitation ("crashing out").[1] This guide provides a validated workflow to ensure assay reproducibility and minimize experimental artifacts caused by compound aggregation or spontaneous hydrolysis.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₁NO₄ | Moderate molecular weight facilitates organic solubility.[1] |

| Molecular Weight | 233.22 g/mol | -- |

| Core Structure | Quinoline | Planar, aromatic system; prone to pi-stacking aggregation in water.[1] |

| Substituents | 4-OH, 7-OCH₃, 6-OAc | 6-Acetate: Lipophilic masking group; reduces water solubility.4-Hydroxy: Amphoteric; solubility is pH-dependent.7-Methoxy: Increases lipophilicity.[1] |

| Theoretical LogP | ~1.5 – 2.0 (Estimated) | Indicates moderate lipophilicity; sparingly soluble in pure water.[1] |

| Stability Risk | Ester Hydrolysis | The 6-acetate is labile; spontaneous hydrolysis occurs in aqueous basic pH.[1] |

Solubility Analysis

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions [1]

-

Solubility Limit: High (> 25 mM).[1]

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the quinoline ring system without donating protons that could catalyze premature chemistry.[1]

-

Protocol: Prepare stock solutions at 10 mM to 50 mM .

-

Storage: Store stocks at -20°C in light-tight, anhydrous conditions to prevent hygroscopic water absorption, which can trigger hydrolysis.[1]

Secondary Solvent: Water / Aqueous Buffers

Status: Poor / Kinetic Stability Only [1]

Validated Experimental Protocol

The following workflow is designed to maximize solubility while minimizing spontaneous degradation.

Stock Solution Preparation (10 mM)

-

Weighing: Accurately weigh 2.33 mg of solid 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

-

Dissolution: Add 1.0 mL of high-grade anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds. Sonicate for 1-2 minutes if any particulates remain.

-

Verification: Visual inspection should reveal a clear, slightly yellow solution with no turbidity.[1]

Aqueous Dilution (Working Solution)

Critical Rule: Never add water directly to the DMSO stock.[1] Always add the DMSO stock dropwise to the agitated buffer.[1]

-

Buffer Selection: Use PBS (pH 7.[1]4) or HEPES for biological assays.[1] Avoid carbonate buffers (high pH) unless immediate hydrolysis is desired.[1]

-

Dilution Factor: Maintain final DMSO concentration < 1% (v/v) to avoid cytotoxicity or enzyme inhibition.[1]

-

Stepwise Protocol:

Troubleshooting "Crash Out"

If turbidity appears upon dilution:

-

Increase DMSO: Raise final DMSO concentration to 5% (if assay tolerates).

-

Use Intermediate: Dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into water.[1]

-

Check pH: Ensure buffer pH is not near the isoelectric point (though less critical for this specific ester).

Visualizing the Workflow & Stability

The following diagram illustrates the critical path from solid storage to assay condition, highlighting the hydrolysis risk point.

Figure 1: Solubility and stability workflow. Note the transition from stable organic solvent to the metastable aqueous phase where hydrolysis risk increases.[1]

References

-

Accela ChemBio Inc. (n.d.).[1][2] Product Catalog: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (SY292598).[1][2] Retrieved from [Link]

-

PubChem. (2025).[1][3][4][5][6] Compound Summary: 6-Methoxyquinoline.[1][3] National Library of Medicine.[1] Retrieved from [Link]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubility profiling of lipophilic heterocycles).

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Reference for pH-dependent fluorescence of hydroxyquinoline derivatives).

Sources

- 1. N/A,(3R,8S,9S,10R,13R,14S,17R)-3-Bromo-10,13-dimethyl-17-[(R)-6-methyl-2-heptanyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 205448-73-3,4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxyphenyl Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide | C11H10N2O3 | CID 22936346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Nomenclature Standards: 6-Acetoxy-4-Hydroxy-7-Methoxyquinoline

Executive Summary

This guide provides a definitive technical analysis of 6-acetoxy-4-hydroxy-7-methoxyquinoline , a specific functionalized heterocycle often encountered as a metabolic intermediate or a protected scaffold in the synthesis of Type II kinase inhibitors (e.g., Lenvatinib analogs).

For researchers and drug development professionals, the primary challenge with this molecule lies not in its connectivity, but in its tautomeric ambiguity and nomenclature hierarchy . This document resolves these ambiguities, establishing the correct IUPAC standards, detailing the thermodynamic preference for the 4-oxo tautomer, and providing a validated synthetic logic for regioselective functionalization.

Chemical Identity & Nomenclature[1][2][3][4][5]

The molecule possesses three functionalities on a quinoline core: a hydroxyl group at C4, an acetoxy (ester) group at C6, and a methoxy (ether) group at C7.

IUPAC Nomenclature Standards

The naming of this compound is governed by the priority rules of the IUPAC Blue Book. The ester functionality (acetate) takes precedence over the heterocycle in suffix generation, or is treated as a substituent depending on the indexing system used.

| Nomenclature System | Name | Technical Note |

| Preferred IUPAC Name (PIN) | 4-hydroxy-7-methoxyquinolin-6-yl acetate | Treats the molecule as an ester of acetic acid and the quinolin-6-ol. |

| Tautomeric Name (Solution Phase) | 7-methoxy-4-oxo-1,4-dihydroquinolin-6-yl acetate | Reflects the dominant 4-pyridone-like structure in polar solvents (DMSO, MeOH). |

| Semi-Systematic (Common) | 6-acetoxy-4-hydroxy-7-methoxyquinoline | Uses "acetoxy" as a prefix; common in medicinal chemistry logs but technically lower priority. |

| CAS Index Name | Quinoline-6-ol, 4-hydroxy-7-methoxy-, 6-acetate | Inversion style used by Chemical Abstracts Service. |

| InChI Key (Generated) | Derived from structure | InChI=1S/C12H11NO4... (Specific key depends on exact protonation state defined). |

Structural Hierarchy Diagram

The following diagram illustrates the numbering scheme and functional group priority that dictates the nomenclature.

Figure 1: Structural hierarchy determining the IUPAC nomenclature. The ester at C6 drives the suffix "yl acetate".

Tautomeric Equilibrium (The "Expertise" Pillar)

A critical error in drug design databases is representing this molecule solely as the 4-hydroxyquinoline (enol form). In physiological conditions and polar solvents, the equilibrium shifts significantly.

The 4-Hydroxy vs. 4-Oxo Paradox

The "4-hydroxy" group is part of a vinylogous amide system. Unlike the phenolic 6-acetoxy group, the 4-position is not a true alcohol.

-

Solid State & Polar Solvent: Predominantly exists as the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer.

-

Non-Polar Solvent: The 4-hydroxyquinoline (enol) form may be observable but is rare.

This distinction is vital for binding affinity modeling (docking). Docking the "enol" form into a kinase pocket when the "keto" form is the bioactive species will yield erroneous H-bond donor/acceptor maps.

Figure 2: Prototropic tautomerism. The equilibrium heavily favors the Keto form (right) in biological media.

Synthetic Logic & Regioselectivity

Synthesizing the 6-acetoxy derivative requires distinguishing between the two oxygen centers (C4 and C6).

-

C6-OH: A typical phenol (pKa ~10). Nucleophilic.[1]

-

C4-OH: A vinylogous acid (pKa ~11-12 for deprotonation, but the neutral form is the amide). Less nucleophilic toward acylating agents than the phenol.

Protocol: Regioselective Acetylation

Objective: Selectively acetylate the 6-OH of 4,6-dihydroxy-7-methoxyquinoline without O-acetylating the 4-position.

Reagents:

-

Substrate: 4,6-dihydroxy-7-methoxyquinoline (Precursor).

-

Acylating Agent: Acetic anhydride (

, 1.05 eq). -

Base: Pyridine (Catalytic) or

(Heterogeneous). -

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of 4,6-dihydroxy-7-methoxyquinoline in dry DCM.

-

Base Addition: Add 2.0 eq of Pyridine. The solution may clarify as the phenolate/salt forms.

-

Controlled Addition: Cool to 0°C. Add 1.05 eq of Acetic anhydride dropwise over 20 minutes.

-

Mechanism Note: The phenolic C6-OH is kinetically more nucleophilic than the 4-oxo oxygen. The 4-position would require forcing conditions (reflux, excess

) to form the 4-O-acetate or N-acetate.

-

-

Quench: Stir at 0°C for 1 hour. Monitor by TLC (The ester is less polar than the diol). Quench with cold water.

-

Isolation: The product, 4-hydroxy-7-methoxyquinolin-6-yl acetate , often precipitates or can be extracted with EtOAc.

Synthesis Workflow Diagram

Figure 3: Synthetic pathway highlighting the regioselective acetylation of the C6-phenol.

Analytical Characterization

To validate the identity of 4-hydroxy-7-methoxyquinolin-6-yl acetate , the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Acetate Methyl: Distinct singlet confirming ester presence. | |

| 1H NMR (DMSO-d6) | NH/OH: Broad signal indicating the 4-oxo/4-hydroxy tautomer exchange. | |

| 13C NMR | Ester Carbonyl: Characteristic of the acetate group. | |

| 13C NMR | C4 Carbonyl: Characteristic of the quinolone C=O (confirming 4-oxo form). | |

| LC-MS (ESI+) | [M+H]+ = 234.07 | Parent Ion: Consistent with Formula |

| IR Spectroscopy | ~1760 | C=O Stretch (Ester): Phenolic acetates have high frequency carbonyls. |

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65.6.3.3 Esters of heterocyclicols. International Union of Pure and Applied Chemistry.

-

Tautomerism in 4-Hydroxyquinolines. Journal of Molecular Structure. Analysis of the keto-enol equilibrium in quinolone antibiotics and intermediates.

-

Synthesis of 6,7-Disubstituted Quinolines. PubChem Compound Summary: 6,7-Dimethoxy-4-hydroxyquinoline. (Analogous chemistry for the 6-OH precursor).

-

Lenvatinib Synthetic Intermediates. BenchChem Technical Report. Discusses the role of 4-hydroxy-7-methoxyquinoline-6-carboxamide, highlighting the reactivity of the 6-position.

Sources

Novel Fluorogenic Quinoline Substrates for Esterase Detection

Executive Summary

The accurate detection of esterase activity is pivotal in drug development, particularly for prodrug activation studies and assessing cell viability. While fluorescein diacetate (FDA) and calcein-AM remain industry standards, they suffer from poor photostability, pH sensitivity, and small Stokes shifts. This guide details the design, synthesis, and application of novel fluorogenic quinoline substrates . These probes leverage Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) mechanisms to deliver large Stokes shifts (>100 nm), high photostability, and "turn-on" fluorescence upon enzymatic hydrolysis. This document serves as a blueprint for implementing quinoline-based esterase assays in high-throughput screening (HTS) and live-cell imaging.

Scientific Rationale & Design Principles

The Quinoline Advantage

Quinoline scaffolds offer a superior alternative to xanthene-based dyes (e.g., fluorescein) due to their tunable electronic properties. The core advantage lies in the ESIPT mechanism .

-

Mechanism: A 2-(2'-hydroxyphenyl)quinoline (HPQ) derivative possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the quinoline nitrogen. Upon excitation, a proton transfers from the oxygen to the nitrogen, generating a keto-tautomer that emits at a significantly longer wavelength (red-shifted) than the enol form.

-

Esterase Logic: Acylation of the phenolic hydroxyl disrupts this hydrogen bond, locking the molecule in a non-fluorescent or blue-shifted enol-like state. Hydrolysis by esterase restores the hydrogen bond, recovering the ESIPT process and the intense green/red fluorescence.

Mechanism of Action Diagram

The following diagram illustrates the "Masking-Unmasking" strategy coupled with the ESIPT photocycle.

Figure 1: Mechanism of esterase-triggered fluorescence in quinoline substrates. Acylation blocks ESIPT; hydrolysis restores it, leading to a large Stokes shift emission.

Chemical Synthesis Protocol

This section details the synthesis of a model probe: 2-(2'-acetoxyphenyl)-4-methylquinoline (Q-OAc) . This probe is robust, easy to synthesize, and serves as an excellent benchmark.

Materials

-

Reagents: 2-Aminobenzophenone (or 2-aminoacetophenone for 4-methyl variants), 2-hydroxyacetophenone, acetic anhydride, pyridine, sodium ethoxide.

-

Solvents: Ethanol (anhydrous), Dichloromethane (DCM).

-

Purification: Silica gel (60 Å), Ethyl Acetate/Hexane.

Step-by-Step Synthesis

Step 1: Friedländer Condensation (Scaffold Construction)

-

Dissolve: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and 2-hydroxyacetophenone (1.0 eq) in anhydrous ethanol.

-

Catalyze: Add a catalytic amount of sodium ethoxide (0.1 eq) or sulfamic acid (10 mol%).

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (30% EtOAc in Hexane).

-

Workup: Cool to room temperature. The product, 2-(2'-hydroxyphenyl)-4-phenylquinoline (HPQ) , often precipitates. Filter and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol.

-

Checkpoint: The solid should be yellow and exhibit strong green fluorescence under a 365 nm UV lamp.

-

Step 2: Acetylation (Masking the Fluorophore)

-

Dissolve: Dissolve the HPQ intermediate (1.0 eq) in dry DCM.

-

Add Reagents: Add acetic anhydride (5.0 eq) and pyridine (5.0 eq) (or triethylamine).

-

React: Stir at room temperature for 4 hours.

-

Quench: Pour the reaction mixture into ice-cold water to hydrolyze excess anhydride.

-

Extract: Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify: Purify via flash column chromatography (Hexane:EtOAc 8:2).

-

Result:Q-OAc (White/Off-white solid).

-

Verification: NMR should show a singlet ~2.3 ppm (acetyl methyl) and disappearance of the phenolic -OH signal (>10 ppm). Fluorescence should be quenched.

-

In Vitro Characterization & Kinetics

Before cell application, the probe must be validated enzymatically.

Absorbance & Emission Spectra

-

Solvent: PBS (pH 7.4) with 1% DMSO (co-solvent).

-

Procedure:

-

Prepare a 10 µM solution of Q-OAc.

-

Measure Absorbance (250–500 nm) and Emission (400–650 nm, Ex = 360 nm).

-

Add Porcine Liver Esterase (PLE, 5 U/mL).

-

Observation: You should observe a rapid increase in emission at ~500–550 nm (depending on substituents). The Stokes shift is typically >100 nm.

-

Determination of Kinetic Parameters ( , )

Use the Michaelis-Menten model to quantify substrate efficiency.

Protocol:

-

Plate Setup: Use a black 96-well plate.

-

Substrate Gradient: Prepare serial dilutions of Q-OAc (0, 1, 2.5, 5, 10, 25, 50, 100 µM) in PBS.

-

Enzyme Addition: Add PLE (final conc. 0.1 U/mL) to all wells simultaneously.

-

Read: Measure fluorescence intensity every 30 seconds for 20 minutes (Ex/Em optimized from 4.1).

-

Analysis:

-

Convert RFU/min to µM/min using a calibration curve of the hydrolyzed product (HPQ).

-

Plot Initial Velocity (

) vs. Substrate Concentration ([S]). -

Fit to the equation:

-

Typical Values for Quinoline Substrates:

| Parameter | Typical Range | Interpretation |

|---|

|

Live-Cell Imaging Workflow

Quinoline probes are cell-permeable due to their lipophilic nature.

Experimental Workflow Diagram

Figure 2: Optimized workflow for live-cell esterase imaging.

Protocol Details

-

Seeding: Seed HeLa or HepG2 cells in a confocal dish.

-

Staining: Replace media with serum-free media containing 10 µM Q-OAc. Incubate for 20 minutes at 37°C.

-

Note: Serum contains esterases that will hydrolyze the probe outside the cell. Use serum-free media during staining.

-

-

Control: Pre-treat a separate well with PMSF (1 mM) or BNPP (100 µM) (esterase inhibitors) for 30 mins prior to staining to verify specificity.

-

Imaging:

-

Excitation: 360–405 nm (Quinoline absorption).

-

Emission: Collect signal in the green/yellow channel (500–550 nm).

-

Result: Healthy cells will show bright cytoplasmic fluorescence. Inhibitor-treated cells should remain dark.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Spontaneous hydrolysis or serum esterases. | Use fresh buffers; ensure pH < 8.0; use serum-free media for staining. |

| Low Signal | Poor cell permeability or low enzyme expression. | Increase probe concentration (up to 50 µM); increase incubation time; try a more lipophilic derivative. |

| Precipitation | Probe insolubility in aqueous media. | Ensure DMSO content is < 1%; sonicate stock solution; use Pluronic F-127 as a dispersant. |

| No "Turn-On" | Steric hindrance at the ester bond. | Modify the linker; ensure the ester is accessible (e.g., use acetate vs. bulky benzoate). |

References

-

Reviglio, C., et al. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. University of Turin. Link

-

Tallman, K. R., & Beatty, K. E. (2015). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ChemBioChem, 16(1), 70–75. Link

-

Kwon, S., et al. (2017). Indolizino[3,2-c]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. Sensors and Actuators B: Chemical, 252, 340-352. Link

-

BenchChem. (2025). A Researcher's Guide to Fluorogenic Substrates for Esterase Activity. Link

-

Gao, Y., et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III). Journal of Biological Inorganic Chemistry, 26, 57-66.[1] Link

Sources

Methodological & Application

Application Note: Esterase Activity Assay using 4-Hydroxy-7-methoxy-6-quinolyl Acetate

[1]

Introduction & Principle

Esterases are a diverse group of hydrolases that catalyze the cleavage of ester bonds. Quantifying their activity is critical in drug metabolism studies (e.g., prodrug activation), toxicology, and cellular viability assays.[1]

4-Hydroxy-7-methoxy-6-quinolyl Acetate acts as a "turn-on" fluorogenic probe.[1] In its esterified form, the electron-withdrawing acetate group at the 6-position quenches or significantly blue-shifts the fluorescence of the quinoline core.[1] Upon enzymatic hydrolysis, the acetate is removed, yielding 4,6-dihydroxy-7-methoxyquinoline (or its keto-tautomer).[1] The restoration of the electron-donating hydroxyl group at the 6-position facilitates intramolecular charge transfer (ICT), resulting in a strong fluorescence increase, typically in the green region (approx. 500–520 nm).[1]

Reaction Scheme

1Materials & Reagents

Key Reagents

| Reagent | Specification | Storage |

| Substrate | 4-Hydroxy-7-methoxy-6-quinolyl Acetate | -20°C, Desiccated, Dark |

| Solvent | DMSO (Anhydrous, ≥99.9%) | RT, Desiccated |

| Buffer | Phosphate Buffered Saline (PBS) or HEPES (50 mM, pH 7.[1]4) | 4°C |

| Positive Control | Porcine Liver Esterase (PLE) or Cell Lysate | -20°C or -80°C |

| Inhibitor (Optional) | BNPP (Bis-p-nitrophenyl phosphate) or PMSF | -20°C |

Equipment

Pre-Assay Validation (Self-Validating Step)[1]

Because this substrate is a specialized probe, spectral characterization is the first mandatory step to ensure signal fidelity on your specific instrument.[1]

Protocol:

-

Prepare a 10 µM solution of the substrate in Buffer (pH 7.4).

-

Add 10 Units of Porcine Liver Esterase (or strong base, NaOH, to chemically hydrolyze a small aliquot) to induce full cleavage.

-

Perform an Excitation/Emission Scan :

-

Determine Optimal Wavelengths: Select the Ex/Em pair that gives the highest Signal-to-Background (S/B) ratio compared to the unhydrolyzed substrate.[1]

Note: Typical quinoline fluorophores exhibit Excitation ~340–360 nm and Emission ~450–520 nm.[1]

Experimental Workflow

Stock Solution Preparation[1]

-

Master Stock (10 mM): Dissolve 2.33 mg of 4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW ≈ 233.22 g/mol ) in 1 mL of anhydrous DMSO.

-

Critical: Minimize moisture exposure to prevent spontaneous hydrolysis.[1]

-

-

Working Solution (2x): Dilute the Master Stock into pre-warmed (37°C) Assay Buffer to reach 20–100 µM (2x final concentration).

-

Note: Prepare immediately before use.[1]

-

Enzyme/Sample Preparation

-

Purified Enzyme: Dilute esterase (e.g., PLE) in Assay Buffer to a range of 0.1 – 1 U/mL.

-

Cell Lysate: Lyse cells in non-denaturing lysis buffer. Centrifuge (10,000 x g, 10 min) and collect supernatant. Normalize protein concentration (e.g., to 0.5 mg/mL).

Assay Setup (96-Well Plate)

| Well Type | Buffer (µL) | Enzyme/Sample (µL) | Inhibitor (µL) | Substrate (2x) (µL) | Total Vol (µL) |

| Blank (Background) | 100 | 0 | 0 | 100 | 200 |

| Negative Control | 90 | 10 (Heat-inactivated) | 0 | 100 | 200 |

| Test Sample | 90 | 10 | 0 | 100 | 200 |

| Inhibitor Control | 80 | 10 | 10 | 100 | 200 |

Kinetic Measurement

-

Pipette Buffer, Enzyme, and Inhibitor into the plate.[1] Incubate for 10 min at 37°C to allow inhibitor binding (if applicable).

-

Initiate Reaction: Add 100 µL of 2x Substrate Working Solution to all wells using a multi-channel pipette.

-

Read Immediately:

-

Mode: Kinetic[1]

-

Interval: 30–60 seconds

-

Duration: 20–30 minutes

-

Temp: 37°C

-

Wavelengths: Ex/Em determined in Section 3 (e.g., Ex 360 nm / Em 510 nm).

-

Data Analysis & Logic

Visualization of Workflow

Caption: Workflow for the fluorogenic esterase assay using 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Calculation of Activity

-

Background Subtraction: Subtract the RFU values of the Blank wells from all Test Sample wells at each time point.

-

Linear Regression: Plot RFU vs. Time (min). Select the linear portion of the curve (Initial Velocity,

). -

Slope Calculation: Calculate the slope (

). -

Specific Activity:

Note: The Conversion Factor (RFU per µM product) must be determined by a standard curve of the hydrolyzed product (4,6-dihydroxy-7-methoxyquinoline) if absolute quantification is required.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis | Ensure Buffer pH is not > 8.[1]0. Prepare substrate fresh.[1] Keep stock anhydrous. |

| Low Signal | Substrate precipitation | Check solubility. Add 0.05% Pluronic F-127 or increase DMSO slightly (max 2%).[1] |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme sample.[1] The reaction is too fast; aim for linear rate over 10 mins. |

| No Inhibition | Inhibitor degradation | Prepare PMSF/BNPP fresh; these are unstable in water.[1] |

References

-

Accela ChemBio. (n.d.).[1] Product Information: 4-Hydroxy-7-methoxy-6-quinolyl Acetate.[1][2][3] Retrieved October 26, 2023, from [Link][1]

-

Gao, W., et al. (2013).[1] "Recent progress in the development of esterase-responsive fluorogenic probes." Current Medicinal Chemistry, 20(15). (Contextual grounding for esterase probe logic).

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Reference for quinoline fluorescence mechanisms).

(Note: As "4-Hydroxy-7-methoxy-6-quinolyl Acetate" is a specific chemical catalog item without a dedicated seminal paper, the protocol is derived from standard fluorogenic esterase assay principles and the chemical properties of quinoline-based fluorophores.)

Sources

- 1. N/A,(3R,8S,9S,10R,13R,14S,17R)-3-Bromo-10,13-dimethyl-17-[(R)-6-methyl-2-heptanyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 205448-73-3,4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxyphenyl Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. N/A,4-Hydroxy-7-methoxy-6-quinolyl Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: High-Throughput Screening of Esterase Activity Using Fluorogenic Quinolyl Acetate Substrates

Executive Summary

This guide details the development and validation of a high-throughput screening (HTS) assay for esterase activity using 8-Hydroxyquinoline Acetate (8-HQA) . Unlike simple colorimetric substrates (e.g., p-nitrophenyl acetate), quinolyl esters offer a fluorogenic readout with higher sensitivity and a wider dynamic range.

Critical Scientific Insight: The success of this assay relies on a specific "Cheli-Fluorescent" mechanism. The hydrolysis product, 8-hydroxyquinoline (8-HQ), is weakly fluorescent in aqueous buffers due to excited-state proton transfer (ESPT). High-intensity fluorescence is only achieved when the released 8-HQ chelates with metal ions (e.g., Mg²⁺, Zn²⁺) present in the assay buffer. Therefore, buffer composition is the single most critical variable in this protocol.

Assay Principle & Mechanism

The assay utilizes a "Turn-On" fluorescence mechanism. The substrate, 8-HQA, is non-fluorescent due to the acetylation of the phenolic oxygen, which prevents metal chelation.

-

Enzymatic Hydrolysis: The target esterase cleaves the acetate group, releasing non-fluorescent acetic acid and weakly fluorescent 8-hydroxyquinoline.

-

Metal Complexation: In the presence of divalent cations (typically Mg²⁺ or Zn²⁺ included in the buffer), the released 8-HQ rapidly forms a coordination complex.

-

Signal Generation: This metal-ligand complex exhibits strong green fluorescence (Ex/Em: ~360/510 nm).

Reaction Pathway Diagram

Figure 1: The "Cheli-Fluorescent" mechanism. Hydrolysis alone is insufficient for high signal; metal ion availability is the rate-determining step for signal generation.

Materials & Reagents

Reagent Preparation

-

Substrate Stock (8-HQA): Dissolve 8-hydroxyquinoline acetate to 10–50 mM in anhydrous DMSO.

-

Storage: -20°C, desiccated, protected from light.

-

Stability Note: Quinolyl esters are prone to spontaneous hydrolysis. Prepare fresh working solutions daily.

-

-

Assay Buffer (Critical):

-

50 mM HEPES or Tris-HCl (pH 7.4 – 8.0).

-

10 mM MgCl₂ (Essential for signal generation).

-

0.01% Triton X-100 (Reduces meniscus effects and protein adsorption).

-

Avoid: EDTA or EGTA (These will strip the metal ions and kill the signal).

-

-

Control Inhibitor: Specific to your target esterase (e.g., PMSF for serine esterases).

Equipment

-

Plate Reader: Fluorescence microplate reader capable of Ex 360 nm / Em 510 nm.

-

Plates: 384-well black solid-bottom plates (Corning 3575 or equivalent). Do not use clear plates to avoid crosstalk.

Experimental Protocol

Kinetic Characterization (Km Determination)

Before HTS, determine the Michaelis constant (

-

Enzyme Prep: Dilute esterase to 2x final concentration in Assay Buffer.

-

Substrate Prep: Prepare a serial dilution of 8-HQA in Assay Buffer (range: 0.5 µM to 100 µM). Note: Keep DMSO < 2% final.

-

Reaction:

-

Add 25 µL Enzyme to wells.

-

Add 25 µL Substrate dilutions to initiate.

-

-

Read: Kinetic mode, measure every 30 seconds for 20 minutes at Ex/Em 360/510 nm.

-

Analysis: Plot Initial Velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation.

HTS Workflow (Inhibitor Screening)

This workflow is designed for a 384-well format (50 µL final volume).

Figure 2: Step-by-step HTS workflow. Note the pre-incubation step allows inhibitors to bind before substrate competition begins.

Detailed Steps:

-

Compound Transfer: Pin-transfer or acoustically dispense 250 nL of test compounds (in DMSO) into the 384-well plate.

-

Enzyme Addition: Dispense 25 µL of diluted Enzyme. Centrifuge briefly (1000 rpm, 1 min) to ensure mixing.

-

Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Substrate Initiation: Dispense 25 µL of 2x Substrate Solution (containing 2x MgCl₂).

-

Measurement: Read fluorescence immediately (Kinetic mode preferred) or after fixed time (Endpoint mode, e.g., 30 mins).

Data Analysis & Validation

Z-Factor Calculation

The Z-factor is the industry standard for validating HTS assay robustness.[1]

- : Standard deviation of positive (enzyme + DMSO) and negative (no enzyme or excess inhibitor) controls.

- : Mean signal of positive and negative controls.[1][2]

Interpretation Table:

| Z-Factor Range | Assay Quality | Action Required |

| 1.0 | Ideal (Theoretical) | None |

| 0.5 – 1.0 | Excellent | Proceed to Screening |

| 0.0 – 0.5 | Marginal | Optimization Needed (Check signal window) |

| < 0.0 | Unusable | Redesign Assay (Check reagents/pipetting) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of substrate | Prepare substrate fresh; Keep pH < 8.0; Store stock in anhydrous DMSO. |

| Low Signal | Lack of Metal Ions | Ensure Buffer contains >5 mM MgCl₂ or ZnCl₂. |

| Signal Drift | Temperature fluctuations | Equilibrate all reagents to RT before dispensing. |

| Quenching | Compound interference | Use kinetic read mode to identify false positives (compounds that quench fluorescence). |

Expert Insights & Optimization

-

Metal Ion Selection: While Mg²⁺ is standard, some esterases are inhibited by high Mg²⁺. In such cases, run the enzymatic reaction in metal-free buffer, then add a "Stop Solution" containing high pH (pH 9.0) and ZnCl₂ to trigger the fluorescence at the endpoint.

-

Auto-Hydrolysis: Quinolyl acetates are chemically unstable at pH > 8.5. If your enzyme requires high pH, use a "pH-jump" method: Incubate enzyme+substrate at pH 7.0, then add alkaline buffer to read.

-

Inner Filter Effect: Colored compounds in the library may absorb the excitation light (360 nm). A ratiometric approach is difficult here, so always include a "compound interference" control plate (Compound + Product) if hit rates are anomalously high.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Bardez, E., et al. (1997).

- Context: Explains the physics of why metal chel

-

NCATS/NIH Assay Guidance Manual. (Updated 2024). Enzyme Assays: High-Throughput Screening.

-

PubChem Compound Summary.

Sources

Application Notes and Protocols: Preparation of Stock Solutions for 4-Hydroxy-7-methoxy-6-quinolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Criticality of Precise Stock Solution Preparation

In the realm of drug discovery and development, the reproducibility and reliability of experimental data are paramount. The journey from a novel chemical entity to a potential therapeutic agent is paved with meticulous experimentation, where every detail, no matter how seemingly minor, can significantly impact the outcomes. The preparation of stock solutions is a foundational step in this process. An improperly prepared stock solution can introduce variability, leading to erroneous results and hindering the progress of promising research.

This guide provides a comprehensive protocol for the preparation of stock solutions of 4-Hydroxy-7-methoxy-6-quinolyl Acetate, a quinoline derivative. While specific data for this compound is not extensively available, the principles and procedures outlined herein are derived from established methodologies for structurally related quinoline-based compounds and general best practices in laboratory settings.[1][2] This document is intended to equip researchers with the necessary knowledge to prepare stable, accurately concentrated stock solutions, thereby ensuring the integrity of their subsequent experiments.

I. Compound Characteristics and Safety Considerations

4-Hydroxy-7-methoxy-6-quinolyl Acetate belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities.[3] Understanding the physicochemical properties of the compound is crucial for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical Properties of a Structurally Similar Compound (4-Hydroxy-7-methoxyquinoline)

| Property | Value | Source |

| Molecular Formula | C10H9NO2 | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | White or off-white powder | [4] |

| Melting Point | 213-217°C | [4] |

| Boiling Point | 227.2°C at 760 mmHg | [4] |

Note: This data is for a related compound and should be used as a general guideline. It is imperative to consult the vendor-specific Certificate of Analysis (CoA) for the exact specifications of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Safety First: Handling and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 4-Hydroxy-7-methoxy-6-quinolyl Acetate was not identified, compounds of this nature may cause skin and eye irritation.[5] Therefore, standard laboratory safety protocols must be strictly adhered to.

-

Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

II. Strategic Solvent Selection: The Key to a Stable Solution

The choice of solvent is the most critical factor in preparing a viable stock solution. The ideal solvent will fully dissolve the compound at the desired concentration and maintain its stability over time. For many quinoline derivatives, polar aprotic solvents are often a suitable choice.

Table 2: Recommended Solvents for Quinoline Derivatives

| Solvent | Polarity Index | Rationale and Considerations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High dissolving power for a wide range of organic compounds.[7] However, it is hygroscopic and can be toxic to some cell lines at higher concentrations.[2] |

| N,N-Dimethylformamide (DMF) | 6.4 | Good solubilizing properties.[7] Should be used with caution due to potential toxicity. |

| Ethanol | 5.2 | A less toxic option, suitable for some in vivo studies.[1] Solubility may be lower compared to DMSO or DMF. |

Recommendation: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad applicability. However, it is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.

III. Experimental Protocol: Step-by-Step Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Materials and Equipment:

-

4-Hydroxy-7-methoxy-6-quinolyl Acetate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:

-

Calculations:

-

Determine the molecular weight (MW) of 4-Hydroxy-7-methoxy-6-quinolyl Acetate from the Certificate of Analysis. For the purpose of this protocol, we will assume a hypothetical MW of 247.25 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 247.25 g/mol x 1000 mg/g = 2.47 mg

-

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube on an analytical balance.

-

Carefully weigh approximately 2.47 mg of 4-Hydroxy-7-methoxy-6-quinolyl Acetate directly into the tube. Record the exact weight.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 2.47 mg, add 1.0 mL of DMSO. If the weight is slightly different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.

-

Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

-

Storage and Handling:

-

For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or light-protecting tubes.[8][9] This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C for long-term stability.[10]

-

IV. Quality Control and Best Practices for Trustworthy Results

A well-prepared stock solution is the cornerstone of reliable data. Implementing quality control measures ensures the integrity of your experiments.

-

Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use. If any are observed, the solution should be discarded.

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than 3-5 times.[10]

-

Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.

-

Documentation: Maintain a detailed logbook of all prepared stock solutions, including the lot number of the compound, the exact weight and volume used, the date of preparation, and the storage location.

V. Conclusion: A Foundation for Success

The meticulous preparation of stock solutions is a non-negotiable aspect of high-quality scientific research. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the accuracy and consistency of their experimental starting materials. This commitment to precision at the most fundamental level is essential for generating reproducible and trustworthy data, ultimately accelerating the pace of drug discovery and development.

References

-

ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Available from: [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

-

Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

-

PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

-

Safety Data Sheet. Available from: [Link]

-

Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. Available from: [Link]

-

The Calm Leaf. Do 7-OH Products Go Bad and How to Store Them Properly?. Available from: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

-

Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available from: [Link]

-

PMC. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Available from: [Link]

-

How to Store 7OH Tablets for Maximum Potency. Available from: [Link]

-

COMMON SOLVENT PROPERTIES. Available from: [Link]

-

Enforcement Report - Week of February 4, 2026 - Print View. Available from: [Link]

-

GSRS. Available from: [Link]

-

US EPA. Substance Registry Services. Available from: [Link]

-

PubChem. 4'-Hydroxy-7-Methoxyflavone. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Available from: [Link]

-

ResearchGate. (PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. Available from: [Link]

-

MylarMen. What Are Packaging Requirements for 7-Hydroxy Products?. Available from: [Link]

-

PubChem. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Available from: [Link]

-

NutraIngredients.com. FDA recommends scheduling action for 7-OH products. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. phytotechlab.com [phytotechlab.com]

- 9. mylarmen.com [mylarmen.com]

- 10. simply7oh.com [simply7oh.com]

Application Note: Live-Cell Imaging with 4-Hydroxy-7-methoxy-6-quinolyl Acetate

The following Application Note and Protocol guide details the use of 4-Hydroxy-7-methoxy-6-quinolyl Acetate (HMQA) for live-cell imaging. This guide is structured for researchers requiring a robust, self-validating methodology for monitoring intracellular esterase activity and cell viability.

Introduction & Mechanism of Action

4-Hydroxy-7-methoxy-6-quinolyl Acetate (HMQA) is a cell-permeable, fluorogenic substrate designed for the detection of intracellular esterase activity and the assessment of cell viability. Unlike traditional fluorescein-based probes (e.g., FDA, Calcein-AM) which emit in the green spectrum, HMQA utilizes a quinoline scaffold, typically offering excitation/emission profiles in the blue-cyan region. This makes it an excellent candidate for multiparametric imaging where green (GFP/FITC) and red (RFP/TRITC) channels are already occupied.

Mechanism of Fluorescence Activation

The probe functions as a "turn-on" fluorophore through a two-step mechanism:

-

Passive Diffusion: The acetate ester modification masks the polarity of the 6-hydroxyl group, rendering the molecule neutral and lipophilic. This allows it to passively diffuse across the intact plasma membrane of living cells.

-

Enzymatic Cleavage: Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the acetate group.

-

Signal Generation: The hydrolysis releases the highly fluorescent 4,6-dihydroxy-7-methoxyquinoline (or its tautomer). This polar product is less membrane-permeable, leading to its accumulation within the cell and a sharp increase in fluorescence intensity.

Key Applications

-

Cell Viability Assays: Discrimination between live (fluorescent) and dead (non-fluorescent) cells.

-

Multiplexed Imaging: Compatible with GFP-tagged proteins or MitoTracker Red due to its distinct spectral properties (Ex/Em predicted ~350/450 nm).

-

Esterase Activity Monitoring: Kinetic analysis of esterase upregulation or inhibition in metabolic studies.

Mechanistic Visualization

The following diagram illustrates the cellular uptake and activation pathway of HMQA.

Caption: Schematic of HMQA cellular entry and esterase-mediated activation. The acetate group facilitates permeation, while hydrolysis traps the fluorescent product.

Experimental Protocol

A. Materials & Reagents

| Reagent | Specification | Storage |

| HMQA Probe | >95% Purity (e.g., Accela ChemBio SY292598) | -20°C (Desiccated) |

| DMSO | Anhydrous, cell-culture grade | RT |

| Imaging Buffer | HBSS or PBS (with Ca²⁺/Mg²⁺), pH 7.4 | 4°C |

| Positive Control | Calcein-AM (if green channel available) | -20°C |

| Negative Control | 0.1% Saponin or 70% Ethanol (killed cells) | RT |

B. Stock Solution Preparation

-

Calculate Mass: Determine the mass required for a 10 mM stock solution (MW ≈ 233.22 g/mol ).

-

Example: Dissolve 2.33 mg in 1 mL DMSO.

-

-

Dissolution: Add anhydrous DMSO to the vial. Vortex vigorously for 1 minute until fully dissolved.

-

Aliquot: Dispense into 20 µL aliquots in amber tubes to avoid freeze-thaw cycles.

-

Storage: Store at -20°C, protected from light. Stable for 3-6 months.

C. Live-Cell Staining Workflow

Step 1: Cell Preparation

-

Seed cells (e.g., HeLa, CHO, HEK293) in 35mm glass-bottom dishes or chamber slides.

-

Culture until 60-80% confluency.

-

Critical: Ensure cells are healthy; stressed cells may have altered esterase activity.

Step 2: Probe Dilution (Working Solution)

-

Thaw one aliquot of 10 mM HMQA stock.

-

Dilute 1:1000 to 1:2000 in pre-warmed Imaging Buffer (HBSS) to achieve a final concentration of 5–10 µM .

-

Note: Do not dilute in complete media (serum esterases may prematurely cleave the probe).

Step 3: Incubation

-

Remove culture media and wash cells once with HBSS.

-

Add the HMQA Working Solution to the cells.

-

Incubate for 20–30 minutes at 37°C in a humidified incubator.

-

Optimization: For kinetic assays, imaging can begin immediately without washing.

Step 4: Wash & Recovery

-

Aspirate the staining solution.

-

Wash cells 2x with HBSS to remove extracellular probe.

-

Add fresh Imaging Buffer or phenol-red-free media for imaging.

Step 5: Image Acquisition

-

Microscope: Widefield Fluorescence or Confocal Laser Scanning Microscope.

-

Excitation: 360–405 nm (UV/Violet LED or 405 nm laser line).

-

Emission: 420–480 nm (DAPI/BFP filter set).

-

Gain/Exposure: Adjust using a positive control sample to avoid saturation.

Troubleshooting & Validation

To ensure data integrity, every experiment must include the following controls.

| Issue | Possible Cause | Corrective Action |

| No Fluorescence | Probe degradation (hydrolysis in storage) | Check stock solution via TLC or MS. Prepare fresh stock. |

| Low esterase activity | Verify with Calcein-AM. Increase probe concentration to 20 µM. | |

| High Background | Extracellular hydrolysis | Use serum-free buffer (HBSS). Wash cells thoroughly (3x). |

| Rapid Bleaching | Phot instability of quinoline | Reduce laser power/exposure time. Use pulsed excitation. |

| Punctate Signal | Lysosomal trapping | Co-stain with LysoTracker. This may indicate pH-dependent accumulation. |

Validation Experiment: Esterase Specificity

-

Pre-treatment: Incubate cells with 1 mM PMSF (a serine protease/esterase inhibitor) for 30 minutes.

-

Staining: Add HMQA as per protocol.

-